NMR Spectral Fingerprint: Bromine-Induced Deshielding Differentiates It from 5-Methyl and 5-Unsubstituted Analogs
The presence of a bromine atom at the 5-position of the furan ring induces a characteristic downfield shift of the adjacent furan protons relative to 5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide (CAS 573995-42-3). In the 1H NMR spectrum (CDCl3), the H-3 and H-4 protons of the brominated compound resonate approximately 0.3–0.5 ppm downfield compared to the corresponding protons of the 5-methyl analog, a shift attributable to the greater electronegativity and anisotropic effect of bromine [1]. The 13C NMR spectrum similarly shows a distinctive C-Br signal near 125–130 ppm that is absent in the 5-H and 5-CH3 congeners.
| Evidence Dimension | 1H NMR chemical shift of furan H-3/H-4 protons |
|---|---|
| Target Compound Data | δ ~7.1–7.3 ppm (estimated from SpectraBase 1H NMR spectrum; exact values dependent on concentration and field strength) [1] |
| Comparator Or Baseline | 5-Methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide: furan H-3/H-4 protons expected at δ ~6.7–6.9 ppm (class-level prediction based on substituent chemical shift parameters) |
| Quantified Difference | Downfield shift of ~0.3–0.5 ppm for the brominated compound |
| Conditions | 1H NMR in CDCl3, ambient temperature |
Why This Matters
The distinct NMR signature allows unequivocal identity and purity verification during procurement and quality control, reducing the risk of accepting an incorrectly substituted analog.
- [1] SpectraBase. 5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-furamide. SpectraBase Compound ID 3NvNQWHYrWq (1H and 13C NMR spectra). https://spectrabase.com/compound/3NvNQWHYrWq View Source
